(Z)-ethyl 2-(1-(3-(2-methoxyphenyl)allyl)-3-oxopiperazin-2-yl)acetate
Description
(Z)-ethyl 2-(1-(3-(2-methoxyphenyl)allyl)-3-oxopiperazin-2-yl)acetate is a complex organic compound with a unique structure that includes a piperazine ring, an allyl group, and a methoxyphenyl group
Properties
CAS No. |
1008015-26-6 |
|---|---|
Molecular Formula |
C18H24N2O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 2-[1-[3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C18H24N2O4/c1-3-24-17(21)13-15-18(22)19-10-12-20(15)11-6-8-14-7-4-5-9-16(14)23-2/h4-9,15H,3,10-13H2,1-2H3,(H,19,22) |
InChI Key |
PGXXISXJTXDUGA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1C(=O)NCCN1CC=CC2=CC=CC=C2OC |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1CC=CC2=CC=CC=C2OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(1-(3-(2-methoxyphenyl)allyl)-3-oxopiperazin-2-yl)acetate typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via a nucleophilic substitution reaction using an allyl halide.
Attachment of the Methoxyphenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the methoxyphenyl group to the piperazine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(1-(3-(2-methoxyphenyl)allyl)-3-oxopiperazin-2-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group in the piperazine ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
- Various substituted derivatives from nucleophilic aromatic substitution.
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-(1-(3-(2-methoxyphenyl)allyl)-3-oxopiperazin-2-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The piperazine ring is a common motif in many pharmaceuticals, and the presence of the allyl and methoxyphenyl groups can enhance the compound’s binding affinity and selectivity for biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique optical properties.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(1-(3-(2-methoxyphenyl)allyl)-3-oxopiperazin-2-yl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxyphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the piperazine ring can provide additional binding interactions through hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- (Z)-ethyl 2-(1-(3-(2-hydroxyphenyl)allyl)-3-oxopiperazin-2-yl)acetate
- (Z)-ethyl 2-(1-(3-(2-chlorophenyl)allyl)-3-oxopiperazin-2-yl)acetate
- (Z)-ethyl 2-(1-(3-(2-nitrophenyl)allyl)-3-oxopiperazin-2-yl)acetate
Uniqueness
What sets (Z)-ethyl 2-(1-(3-(2-methoxyphenyl)allyl)-3-oxopiperazin-2-yl)acetate apart from similar compounds is the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
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